molecular formula C8H13BrN2 B12462018 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole

4-bromo-1-tert-butyl-5-methyl-1H-pyrazole

Cat. No.: B12462018
M. Wt: 217.11 g/mol
InChI Key: VUBXDFAKLRPPRX-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylhydrazine with 4-bromo-3-methyl-1-butanone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the tert-butyl and methyl groups enhance its stability and selectivity in various applications .

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-bromo-1-tert-butyl-5-methylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,1-4H3

InChI Key

VUBXDFAKLRPPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)Br

Origin of Product

United States

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